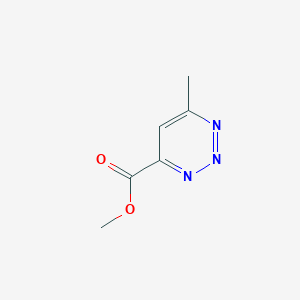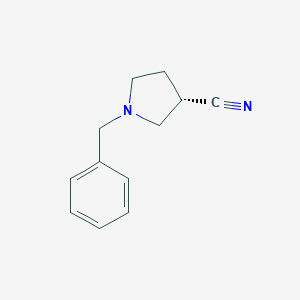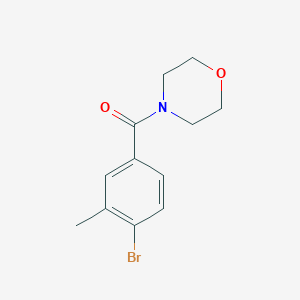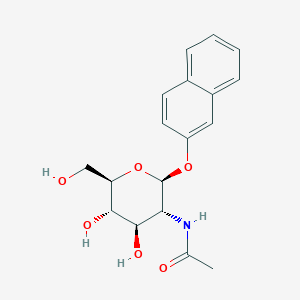
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C12H18 It is a cyclopentene derivative characterized by the presence of isopropyl, methyl, and propynyl substituents on the cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-(1-propynyl)cyclopentene with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the propynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various alkylated derivatives.
科学研究应用
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects in disease treatment.
相似化合物的比较
Similar Compounds
Cyclopentene, 3-isopropyl-1-methyl-: A closely related compound with similar structural features but lacking the propynyl group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclopentene derivatives and contributes to its versatility in various research fields.
属性
CAS 编号 |
126133-03-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3 |
InChI 键 |
HOIKNFYPVOJFKK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C(C)C)C |
规范 SMILES |
CC#CC1=C(CCC1C(C)C)C |
同义词 |
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


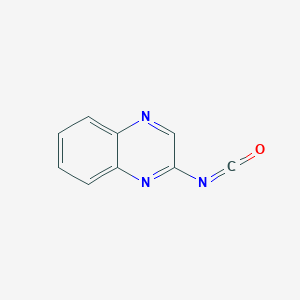
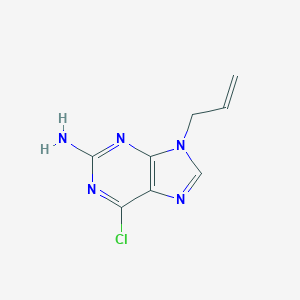

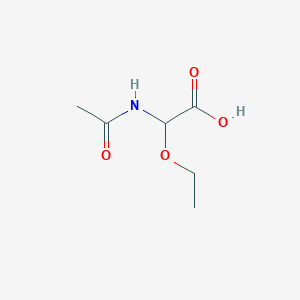

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)


